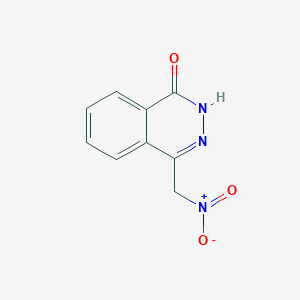

4-(nitromethyl)phthalazin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(nitromethyl)-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-9-7-4-2-1-3-6(7)8(10-11-9)5-12(14)15/h1-4H,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFJGWQSWWFLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profile of 4 Nitromethyl Phthalazin 1 2h One

Reactivity of the Nitromethyl Group

The nitromethyl group attached to the C4 position of the phthalazinone ring is the primary site for several important chemical reactions.

Reduction Reactions of the Nitro Moiety

The nitro group of 4-(nitromethyl)phthalazin-1(2H)-one can be readily reduced to an amino group, yielding 4-(aminomethyl)phthalazin-1(2H)-one. This transformation is a key step in the synthesis of various biologically active molecules. A common method for this reduction involves the use of Raney nickel as a catalyst under a hydrogen atmosphere.

This reduction is a critical step in the synthesis of compounds like azelastine, an antihistamine. The resulting 4-(aminomethyl)phthalazin-1(2H)-one serves as a key intermediate that can undergo further reactions. smolecule.commdpi.com For instance, it can be N-alkylated to introduce various substituents, leading to a diverse range of derivatives with potential pharmacological activities. mdpi.comnih.gov

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Reference |

|---|

Nucleophilic Substitutions Involving the Methylene (B1212753) Carbon

The methylene carbon of the nitromethyl group is susceptible to nucleophilic attack, although this reactivity is less commonly exploited compared to the reduction of the nitro group. In a nucleophilic substitution reaction, a nucleophile attacks a carbon atom with a partial positive charge, leading to the displacement of a leaving group. savemyexams.comgacbe.ac.in In the case of this compound, the nitro group (NO₂) can act as a leaving group, although it is not a particularly good one under typical SN2 conditions. gacbe.ac.inrammohancollege.ac.in

The feasibility of such reactions would depend on the strength of the nucleophile and the reaction conditions. gacbe.ac.inrammohancollege.ac.in Strong nucleophiles and conditions that favor the departure of the nitro group would be necessary for this type of transformation.

Reactions Influenced by the Acidity of the Methylene Protons

The protons on the methylene carbon of the nitromethyl group are acidic due to the electron-withdrawing nature of the adjacent nitro group and the phthalazinone ring. This acidity allows for the formation of a carbanion intermediate in the presence of a suitable base. This carbanion can then participate in various reactions, such as aldol-type condensations or Michael additions. The formation of this stabilized carbanion is a key feature of nitroalkane chemistry.

Reactivity of the Phthalazin-1(2H)-one Core

The phthalazin-1(2H)-one core also possesses reactive sites that can undergo chemical modification.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the phthalazinone core can undergo electrophilic aromatic substitution (EAS) reactions. In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlongdom.orgyoutube.com The phthalazinone ring system contains both an activating amide group and a deactivating benzene ring fused to the heterocyclic ring. The position of substitution will be directed by the combined electronic effects of these groups. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions and catalysts required for these reactions depend on the desired substituent. longdom.orgmasterorganicchemistry.com

Reactions at the C1 Carbonyl Group

The carbonyl group at the C1 position of the phthalazinone ring can undergo reactions typical of amides. For instance, it can be thionated using reagents like phosphorus pentasulfide to yield the corresponding thiophthalazinone. researchcommons.org Additionally, the lactam functionality can be alkylated at the N2 position. For example, reaction with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate leads to the formation of an ester derivative. ekb.eg This N-alkylation proceeds via an SN2 mechanism. ekb.eg

Furthermore, the C1 position can be activated to facilitate nucleophilic substitution. Treatment with a mixture of phosphorus oxychloride and phosphorus pentachloride can convert the carbonyl group into a chloro group, yielding a 1-chlorophthalazine (B19308) derivative. researchcommons.org This chloro derivative is then a versatile intermediate for introducing various nucleophiles at the C1 position. researchcommons.org

Modifications at the N2 Position

Another significant approach involves palladium-catalyzed reactions. The amination of N-substituted 4-bromophthalazinones using the Buchwald-Hartwig coupling methodology allows for the introduction of a wide range of amino groups at the C4 position, but the initial N-substitution at the N2 position is a prerequisite for these transformations. nih.gov This often involves a two-step process starting with the alkylation of 4-bromophthalazinone with reagents like methyl iodide, isopropyl iodide, or functionalized chloroalkanes. nih.gov

The nature of the substituent at the N2 position can significantly impact the biological activity of the resulting compounds. For example, in a series of antifungal phthalazinones, a methyl group at the N2 position was found to be the most effective substituent among those tested, with the corresponding N2-ethyl derivative being less active and the N2-allyl derivative being practically inactive. mdpi.com

Furthermore, the N2 position is crucial for creating more complex molecular hybrids. Dithiocarbamate moieties have been introduced at the N2 position via aminoalkyl phthalazinone intermediates, leading to compounds with potential antiproliferative activity. nih.gov The general synthetic strategy involves the initial N-alkylation to introduce a reactive handle, which is then used to build the desired functional group. nih.gov

Table 1: Examples of Reagents for N2-Substitution

| Reagent | Type of Modification | Reference |

|---|---|---|

| 1,2-Dibromoethane (B42909) | N-Alkylation | nih.gov |

| Methyl Iodide | N-Alkylation | nih.gov |

| Isopropyl Iodide | N-Alkylation | nih.gov |

| 2-Chloro-N,N-dimethylethylamine | N-Alkylation | nih.gov |

| 4-(2-Chloroethyl)morpholine | N-Alkylation | nih.gov |

| Ethyl Chloroacetate | N-Alkylation | mdpi.com |

| Ethyl Bromide | N-Alkylation | mdpi.com |

Tautomeric Equilibria and Their Impact on Reactivity (Lactam–Lactim Tautomerism)

Phthalazinones, including this compound, can exist in two tautomeric forms: the lactam and the lactim form. wmich.edulongdom.org This tautomerism involves the migration of a proton between the nitrogen and oxygen atoms of the amide group within the heterocyclic ring. The lactam form contains a keto group (C=O) and an N-H bond, while the lactim form features a hydroxyl group (O-H) and a C=N double bond. wmich.edu

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of substituents on the phthalazinone core. nih.govuni-muenchen.de In general, the lactam form is predominant for many phthalazinone derivatives. rsc.org The alkylation of phthalazinones can proceed at either the nitrogen or the oxygen atom, depending on the reaction conditions, which highlights the impact of the lactam-lactim equilibrium on reactivity. nih.gov

The study of tautomerism is crucial as the different forms can exhibit distinct chemical properties and reactivity. nih.govclockss.org For example, the catalytic efficiency of some pyridone derivatives, which also exhibit lactam-lactim tautomerism, has been shown to be dependent on the tautomeric form present. uni-muenchen.dersc.org While specific studies on the tautomeric equilibrium of this compound are not extensively detailed in the provided results, the general principles of phthalazinone tautomerism apply. The equilibrium between the lactam and lactim forms will dictate the nucleophilic and electrophilic character of the molecule, thereby influencing its reaction pathways.

Complexation and Coordination Properties with Metal Ions

Phthalazinone derivatives have demonstrated the ability to act as ligands, forming coordination complexes with various metal ions. nih.govuoanbar.edu.iq The nitrogen and oxygen atoms within the phthalazinone scaffold can act as donor atoms, binding to a central metal ion. nih.gov This complexation ability is of interest for various applications, including the development of new analytical reagents and materials with specific electronic or catalytic properties.

The coordinating properties of aminophthalazinones with copper(II) ions have been investigated. nih.govresearchgate.net It was shown that these derivatives can form stable coordination compounds, with the nitrogen atoms of the phthalazinone ring and the substituent amino groups participating in the complexation. nih.govresearchgate.net The specific structural features of the phthalazinone derivative, such as the presence of an ethylenediamine (B42938) moiety or a pyridyl group, can influence the mode of coordination with the metal ion. researchgate.net

Metal ions are Lewis acids that accept electron pairs from ligands, which are Lewis bases. uoanbar.edu.iq The formation of a coordination complex involves the establishment of coordination bonds between the metal ion and the ligand. uoanbar.edu.iq Chelating agents, which are organic molecules with two or more donor groups, can form stable ring structures with metal ions. uoanbar.edu.iq Phthalazinone derivatives with appropriate functionalization can act as chelating ligands.

While the specific complexation behavior of this compound with metal ions is not explicitly detailed in the search results, the general findings for related phthalazinone structures suggest its potential to act as a ligand. The nitro group and the phthalazinone core could both be involved in coordinating to metal ions. Further research would be needed to determine the stability constants and the specific coordination modes for complexes of this compound.

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 2-(2-bromoethyl)phthalazinone | |

| 4-bromophthalazinone | |

| N2-ethyl derivative | |

| N2-allyl derivative | |

| Methyl iodide | |

| Isopropyl iodide | |

| 2-Chloro-N,N-dimethylethylamine | |

| 4-(2-Chloroethyl)morpholine | |

| Dithiocarbamate | |

| Ethyl chloroacetate | |

| Ethyl bromide | |

| Allyl bromide | |

| Copper(II) |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. While specific experimental ¹H NMR data for 4-(nitromethyl)phthalazin-1(2H)-one is not widely available in the public domain, a theoretical analysis of its structure suggests characteristic signals. The protons on the aromatic ring would appear as multiplets in the downfield region, typically between 7.0 and 9.0 ppm. The methylene (B1212753) (-CH2-) protons adjacent to the nitro group and the phthalazinone ring would be expected to produce a singlet or a slightly split signal, likely in the range of 5.0 to 6.0 ppm, due to the electron-withdrawing nature of the neighboring groups. The N-H proton of the phthalazinone ring would likely appear as a broad singlet at a downfield chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The carbonyl carbon (C=O) of the phthalazinone ring would be observed at a significantly downfield position, typically in the range of 160-180 ppm. The aromatic carbons would generate a series of peaks between 120 and 150 ppm. The carbon of the nitromethyl group (-CH2NO2) would likely appear in the range of 70-80 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in assigning the signals of the protons on the benzene (B151609) ring by showing their through-bond coupling network.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. An HSQC spectrum would definitively link each aromatic proton to its corresponding carbon and the methylene protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected from the methylene protons to the carbons of the phthalazinone ring and to the carbon of the nitro group, confirming the attachment of the nitromethyl group at the C4 position.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₉H₇N₃O₃, the expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence. uni.lu PubChem provides a predicted monoisotopic mass of 205.04874 Da for this compound. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it suitable for the analysis of complex mixtures and for obtaining detailed structural information. In an LC-MS/MS experiment, the parent ion of this compound would be selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern would provide valuable clues about the structure of the molecule, for example, by showing the loss of the nitro group or fragmentation of the phthalazinone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. These absorptions are recorded as a spectrum, typically plotting transmittance or absorbance against wavenumber (cm⁻¹), providing a unique "molecular fingerprint."

For this compound, the IR spectrum provides direct evidence for its key structural features. The analysis, typically performed using a potassium bromide (KBr) pellet to prepare the solid sample, reveals characteristic absorption bands. Research has identified several key peaks for this compound, which confirm the presence of the phthalazinone core, the N-H bond of the lactam tautomer, the carbonyl group, and the nitro group.

Specific vibrational frequencies observed for this compound are consistent with its proposed structure. The N-H stretching vibration of the hydrazide ring appears around 3100 cm⁻¹. A strong absorption peak corresponding to the carbonyl (C=O) group of the cyclic amide (lactam) is observed at approximately 1650 cm⁻¹. Furthermore, the presence of the nitro (NO₂) group is confirmed by two distinct stretching vibrations: an asymmetric stretch near 1540 cm⁻¹ and a symmetric stretch around 1380 cm⁻¹.

These observed frequencies align well with established correlation tables for organic functional groups. The C=O stretch in cyclic amides and the characteristic dual peaks for the nitro group are particularly diagnostic, providing strong support for the successful synthesis and structural integrity of the molecule.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

|---|---|---|

| 3100 | N-H | Stretching |

| 1650 | C=O (Lactam) | Stretching |

| 1540 | NO₂ (Nitro) | Asymmetric Stretching |

| 1380 | NO₂ (Nitro) | Symmetric Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing an X-ray beam onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can calculate an electron density map and, from that, build a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov

The application of X-ray crystallography to this compound would provide unambiguous proof of its connectivity and stereochemistry. It would also reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

A review of the current scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been published. Therefore, specific crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not available. However, if a suitable crystal were grown and analyzed, the resulting data would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 2: Illustrative Crystallographic Data Table for this compound

| Parameter | Description | Value |

|---|---|---|

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₉H₇N₃O₃ |

| Formula Weight | The mass of one mole of the compound. | 205.17 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Data not available |

| Space Group | The symmetry group of the crystal structure. | Data not available |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Data not available |

| Volume (V) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

| Density (calculated) | The calculated density of the crystal. | Data not available |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile, thermally sensitive compounds like this compound. It is a cornerstone of quality control in chemical synthesis, allowing for the quantification of the main compound and the detection of any impurities, such as starting materials or side-products. ekb.eg

In a typical reverse-phase HPLC (RP-HPLC) method, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase, carried by a polar mobile phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A detector, commonly a UV-Vis spectrophotometer, records the elution profile, generating a chromatogram where each peak corresponds to a different component. The area of the main peak is proportional to its concentration and can be used to determine the purity, often expressed as a percentage.

The development of a validated HPLC method for this compound would require the optimization of several parameters, including the choice of column, the composition of the mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. ekb.eg

Detailed, validated HPLC methods specifically for the purity analysis of this compound are not extensively reported in the available scientific literature. An effective method would be expected to resolve the target compound from potential process-related impurities. A summary of typical parameters for such a method is presented in the illustrative table below.

Table 3: Illustrative Parameters for an HPLC Purity Assessment Method for this compound

| Parameter | Typical Specification |

|---|---|

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18, 5 µm, 4.6 x 250 mm (or similar) |

| Mobile Phase A | Water with 0.1% Formic Acid or other buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized gradient from A to B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis scan (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C - 40 °C |

Theoretical and Computational Studies of 4 Nitromethyl Phthalazin 1 2h One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(nitromethyl)phthalazin-1(2H)-one. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. In studies of phthalazinone derivatives, DFT calculations are employed to determine optimized molecular geometry, analyze frontier molecular orbitals, and map the molecular electrostatic potential (ESP). researchgate.net For instance, a study on a related phthalazinone hydrazone derivative utilized the M06 functional with def2-SVP and def2-TZVP basis sets for energy minimization and property calculations, respectively. rsc.org

The molecular electrostatic potential (ESP) surface is a valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a related phthalazinone derivative, ESP analysis identified potential sites for electrophilic attack, such as the pyridine (B92270) and azomethine nitrogens. rsc.org For this compound, the ESP would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, and the nitrogen atoms of the phthalazinone ring, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds.

Table 1: Representative Parameters for DFT Calculations of Phthalazinone Derivatives

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Functional | M06-2X | A meta-hybrid GGA functional, good for non-covalent interactions and thermochemistry. | ufms.br |

| Basis Set | def2-TZVP | A triple-zeta valence basis set with polarization functions, providing a good description of the electron distribution. | rsc.org |

| Method | DFT | Balances computational cost and accuracy for molecular property prediction. | researchgate.netrsc.org |

| Software | Gaussian, etc. | Standard quantum chemistry software packages are used for these calculations. | nih.gov |

This table presents typical parameters used in the literature for calculations on related molecules, providing a framework for how this compound would be studied.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. ekb.eg A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. rsc.org

In related phthalazinone systems, the HOMO-LUMO energy gap has been calculated to understand their electronic properties and potential biological activity. researchgate.netrsc.org For this compound, the HOMO is expected to be distributed over the fused aromatic ring system, while the LUMO would likely have significant contributions from the nitro group and the carbonyl group, which are electron-withdrawing. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.

Table 2: Representative Frontier Orbital Energies for a Phthalazinone Derivative (APN)

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.61 | Indicates electron-donating ability |

| LUMO | -2.23 | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.38 | Relates to chemical reactivity and stability |

Data derived from a study on a related compound, 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone (APN), to illustrate the type of data obtained from MO analysis. rsc.org

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, the key rotational freedom is around the C-C single bond connecting the nitromethyl group to the phthalazinone ring.

Theoretical calculations are employed to determine the potential energy surface for this rotation, identifying the most stable conformers (energy minima) and the transition states between them. ethz.ch Studies on similar molecules, such as nitro-chalcones, have used DFT methods to analyze the relative stability of different conformers (e.g., s-cis and s-trans). ufms.br These analyses often reveal that stability is governed by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds or electron delocalization. ufms.brnih.gov In this compound, potential intramolecular hydrogen bonding could occur between the N-H of the phthalazinone ring and an oxygen atom of the nitro group, which would significantly influence the preferred conformation. Natural Bond Orbital (NBO) analysis can further elucidate these interactions by quantifying the extent of electron delocalization between orbitals. ufms.br

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Calculated vibrational frequencies (IR spectroscopy) are a common output. While the absolute calculated frequencies often show systematic errors compared to experimental values, they can be scaled to provide excellent agreement. nih.gov The predicted IR spectrum can help in assigning the vibrational modes observed experimentally. For this compound, key predicted vibrations would include the N-H stretch, C=O stretch, aromatic C-C stretches, and the symmetric and asymmetric stretches of the NO2 group.

Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) are used to predict NMR chemical shifts (¹H and ¹³C). These predictions are invaluable for assigning complex spectra and confirming structural assignments. Another predictable parameter is the collision cross-section (CCS), a measure of an ion's shape in the gas phase, which is relevant to ion mobility mass spectrometry. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 206.05602 | 137.8 |

| [M+Na]⁺ | 228.03796 | 146.7 |

| [M-H]⁻ | 204.04146 | 139.0 |

| [M+K]⁺ | 244.01190 | 139.0 |

Data obtained from PubChemLite, calculated using CCSbase. uni.lu

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a virtual laboratory to explore potential chemical reactions at the molecular level. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.

The general approach involves mapping the potential energy surface of a reaction. This is done by identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

By calculating the energies of these stationary points, one can determine the activation energy (the difference in energy between the reactants and the transition state), which is a key factor controlling the reaction rate. The reaction enthalpy (the energy difference between products and reactants) can also be calculated. For example, plausible mechanisms for the formation of C4-substituted phthalazin-1(2H)-ones have been proposed, and computational studies could be used to validate these pathways by locating the relevant transition states and intermediates. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a located transition state correctly connects the desired reactant and product minima. This level of detailed analysis provides a comprehensive understanding of the reaction mechanism that is often inaccessible through experimental means alone.

Future Research Perspectives on 4 Nitromethyl Phthalazin 1 2h One

Exploration of Undiscovered Synthetic Routes

Current synthetic strategies for phthalazinone derivatives primarily involve cyclocondensation reactions and, more recently, transition-metal-catalyzed approaches. rsc.orgnih.gov However, the synthesis of 4-(nitromethyl)phthalazin-1(2H)-one specifically opens doors for the exploration of novel and more efficient synthetic routes.

One promising, yet largely unexplored, avenue is the direct nitromethylation of a pre-formed phthalazinone core. While methods for C-H functionalization of phthalazinones are emerging, particularly at the C8 position using rhodium catalysis, the selective functionalization at the C4 position with a nitromethyl group remains a challenge. nih.gov Future research could focus on developing transition-metal-catalyzed cross-coupling reactions using a suitable C4-functionalized phthalazinone precursor, such as a 4-halophthalazinone, with a nitromethane (B149229) equivalent.

Another potential route to investigate is a variation of the Henry reaction (nitro-aldol reaction). organic-chemistry.orgwikipedia.org This could involve the condensation of a phthalazin-1(2H)-one-4-carbaldehyde with nitromethane. The synthesis of the aldehyde precursor and the optimization of the base-catalyzed condensation would be key areas of study. Given the potential for side reactions, the development of mild and highly selective catalytic systems, possibly employing organocatalysts, would be a significant contribution. rsc.org

A plausible, yet to be explored, multicomponent reaction strategy could also be developed. Such a reaction might involve a 2-formylbenzoic acid derivative, hydrazine (B178648), and a nitromethane equivalent in a one-pot synthesis, potentially catalyzed by heteropolyacids or other recyclable catalysts. researchgate.net

Table 1: Potential Undiscovered Synthetic Routes for this compound

| Route | Description | Key Research Focus |

| Direct C4-Nitromethylation | Introduction of the nitromethyl group onto a pre-existing phthalazinone ring. | Development of selective C-H activation/functionalization methods at the C4 position. |

| Henry Reaction Approach | Condensation of a 4-formylphthalazinone with nitromethane. | Synthesis of the aldehyde precursor and optimization of catalytic conditions for the Henry reaction. |

| Multicomponent Reaction | One-pot synthesis from simpler starting materials. | Design of a convergent synthesis involving a suitable keto-acid, hydrazine, and nitromethane source. |

| From 4-Halophthalazinone | Nucleophilic substitution of a halogen at the C4 position with a nitromethyl anion. | Investigation of reaction conditions to favor the desired substitution over potential side reactions. |

In-depth Mechanistic Studies of its Chemical Transformations

The nitromethyl group is a versatile functional handle that can undergo a variety of chemical transformations. In-depth mechanistic studies of these transformations on the this compound scaffold are essential for unlocking its full synthetic potential.

The reduction of the nitro group to an amine is a fundamental transformation that would yield 4-(aminomethyl)phthalazin-1(2H)-one, a valuable building block for further derivatization. Mechanistic studies could compare different reducing agents and conditions to achieve high selectivity and yield, and to understand the electronic influence of the phthalazinone ring on the reduction process.

The Henry reaction can also be performed with the nitromethyl group acting as the nucleophile. organic-chemistry.orgwikipedia.org Reacting this compound with various aldehydes under basic conditions would lead to the formation of β-nitro alcohol derivatives. Mechanistic investigations could focus on the stereochemical outcome of this reaction, potentially leading to the development of asymmetric variants to access chiral analogs.

Furthermore, the nitromethyl group can participate in Michael additions to α,β-unsaturated compounds. Detailed kinetic and computational studies could elucidate the factors governing the reactivity and regioselectivity of these reactions, paving the way for the synthesis of complex adducts. The elimination of the nitro group to form a vinylphthalazinone is another potential transformation worthy of mechanistic investigation.

Design and Synthesis of Advanced Analogs with Tailored Chemical Reactivity

The structure of this compound offers multiple points for modification to create advanced analogs with fine-tuned chemical reactivity and potentially enhanced biological or material properties.

Another approach involves the elaboration of the nitromethyl group itself. For instance, the corresponding α-nitro-α-alkyl or α-nitro-α-aryl derivatives could be synthesized, introducing steric bulk and modifying the reactivity of the nitroalkane moiety.

Furthermore, the nitrogen at the 2-position of the phthalazinone ring can be functionalized. mdpi.com Alkylation, arylation, or acylation at this position would generate a library of N-substituted analogs, each with a unique steric and electronic profile.

Table 2: Proposed Advanced Analogs of this compound

| Analog Type | Modification | Potential Impact on Reactivity |

| Substituted Benzo Analogs | Introduction of EWG/EDG on the benzene (B151609) ring. | Modulates the acidity of the nitromethyl group and the nucleophilicity of the phthalazinone nitrogen. |

| α-Substituted Nitromethyl Analogs | Alkylation or arylation at the carbon bearing the nitro group. | Alters steric hindrance and the stability of the nitronate intermediate. |

| N-Substituted Phthalazinone Analogs | Functionalization of the N2-position. | Influences solubility, steric accessibility of the C4-substituent, and potential for intermolecular interactions. |

| Heterocycle-Fused Analogs | Annulation of another heterocyclic ring to the phthalazinone core. | Creates extended, rigid structures with potentially novel electronic and photophysical properties. |

Investigation of Novel Applications in Chemical Research

The unique combination of the phthalazinone core and the nitromethyl group suggests several novel applications for this compound in chemical research beyond its potential as a pharmaceutical intermediate.

The phthalazinone moiety is known to be a part of various functional materials, including polymers with high thermal resistance. researchgate.net The nitromethyl group could serve as a reactive handle for polymerization or for grafting onto polymer backbones, leading to new materials with tailored properties.

In the field of catalysis, the phthalazinone scaffold can act as a ligand for transition metals. researchgate.net The nitromethyl group or its derivatives (e.g., the corresponding amine or other functional groups) could participate in metal coordination, leading to the development of novel catalysts for various organic transformations.

The nitro group is a well-known precursor for generating radical species. Future research could explore the potential of this compound in photoredox catalysis or other radical-mediated reactions, where the phthalazinone core could act as a light-harvesting antenna or a directing group.

Finally, the conversion of the nitromethyl group to a diazo group could open up avenues for cycloaddition reactions, allowing for the construction of complex heterocyclic systems fused to the phthalazinone ring.

Q & A

Q. What are the common synthetic routes for preparing 4-substituted phthalazin-1(2H)-one derivatives, and how do they apply to 4-(nitromethyl)phthalazin-1(2H)-one?

- Methodological Answer : Synthetic routes often involve cyclization or substitution reactions starting from phthalic anhydride or brominated precursors. For example, 4-substituted derivatives can be synthesized via green chemistry approaches, such as ultrasonic irradiation, which reduces reaction time and improves yields compared to conventional methods (e.g., synthesis of oxadiazol derivatives in 70–90% yield under ultrasonication ). For nitromethyl substitution, nitroalkane intermediates or nitration reactions may be employed, though specific protocols require optimization due to the reactivity of the nitro group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies the nitro group (asymmetric and symmetric stretches at ~1520 and ~1350 cm⁻¹) and carbonyl groups (C=O stretch at ~1660 cm⁻¹) .

- NMR spectroscopy : Proton environments near the nitromethyl group (e.g., deshielding effects) and aromatic protons in the phthalazinone core are analyzed. NMR confirms quaternary carbons and nitro group attachment .

- X-ray crystallography : Resolves crystal packing and intramolecular interactions, as demonstrated in cocrystal structures with picric acid .

Q. What biological activities are reported for structurally related 4-substituted phthalazin-1(2H)-one derivatives?

- Methodological Answer : Derivatives exhibit diverse activities:

- Anti-proliferative effects : Oxadiazol-substituted derivatives show IC values <10 µM in cancer cell lines, validated via MTT assays .

- Enzyme inhibition : BRD4 and VEGFR-2 inhibitors demonstrate target engagement through docking studies and enzymatic assays .

- Antifungal activity : Substituted derivatives (e.g., 4-(3,4-methylenedioxybenzyl)phthalazin-1(2H)-one) are screened using microbroth dilution assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using green chemistry principles?

- Methodological Answer :

- Ultrasonic irradiation : Reduces reaction time from hours to minutes (e.g., 30–60 minutes vs. 6–12 hours) and improves yields by 15–20% compared to conventional heating .

- Solvent selection : Use ethanol or water as eco-friendly solvents, as demonstrated in cocrystal syntheses .

- Catalyst-free conditions : Avoid metal catalysts to minimize purification steps, as seen in multicomponent reactions for aminophthalazinones .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Predict binding affinities to targets like PARP1 or BRD4 using AutoDock Vina or Schrödinger Suite. Validate with experimental IC values .

- DFT calculations : Analyze electron density maps to assess nitro group reactivity and resonance effects on the phthalazinone core .

- ADMET profiling : Use SwissADME or PreADMET to predict pharmacokinetics, ensuring drug-likeness before in vivo studies .

Q. How do structural modifications at the 4-position influence biological activity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., nitro) : Enhance electrophilicity, improving interactions with catalytic pockets (e.g., PARP inhibitors like Olaparib ).

- Bulkier substituents (e.g., oxadiazol) : May sterically hinder binding but improve selectivity, as seen in BRD4 inhibitors .

- SAR studies : Compare IC values of derivatives with varying substituents to identify pharmacophoric features .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., MCF-7 or HepG2) and protocols for IC determination .

- Purity validation : Characterize compounds via HPLC (>95% purity) and elemental analysis to exclude impurities as confounding factors .

- Orthogonal assays : Confirm apoptosis induction via flow cytometry (Annexin V/PI staining) alongside cytotoxicity assays .

Q. What role does the nitro group play in the coordination chemistry of this compound?

- Methodological Answer :

- Metal complexation : The nitro group can act as a ligand for transition metals (e.g., uranyl complexes studied via FTIR and cyclic voltammetry ).

- Catalytic applications : Investigate potential use in oxidation reactions or as ligands in asymmetric catalysis, leveraging nitro group electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.